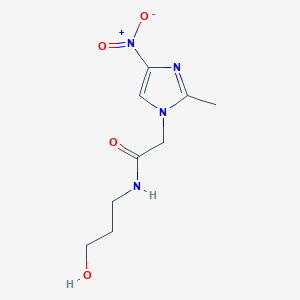
2-(1,3-DIOXO-5-PHENOXY-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
Overview
Description
2-(1,3-DIOXO-5-PHENOXY-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound with a unique structure This compound is characterized by the presence of multiple functional groups, including a dioxoisoindoline moiety, a phenoxy group, a benzothiophene ring, and a carbonitrile group
Preparation Methods
The synthesis of 2-(1,3-DIOXO-5-PHENOXY-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the dioxoisoindoline intermediate, followed by the introduction of the phenoxy group and the benzothiophene ring. The final step involves the formation of the carbonitrile group. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the dioxoisoindoline moiety makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
2-(1,3-DIOXO-5-PHENOXY-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The dioxoisoindoline moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenoxy group and benzothiophene ring contribute to its binding affinity and specificity for certain targets. The carbonitrile group may also play a role in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar compounds include:
- 2-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
- 3-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
- 4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)benzoate
These compounds share similar structural features but differ in the specific functional groups and their positions
Properties
IUPAC Name |
2-(1,3-dioxo-5-phenoxyisoindol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c1-14-7-9-17-20(13-25)24(30-21(17)11-14)26-22(27)18-10-8-16(12-19(18)23(26)28)29-15-5-3-2-4-6-15/h2-6,8,10,12,14H,7,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDOGGMVULZBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B4291514.png)


![N-BENZYL-1-{1-[(2-CHLOROPHENYL)(4-CHLOROPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}CYCLOHEXAN-1-AMINE](/img/structure/B4291533.png)
![4-(1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-yl}cyclohexyl)morpholine](/img/structure/B4291538.png)
![ETHYL 2-{[(2,5-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE](/img/structure/B4291551.png)

![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-DIPHENOXY-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4291575.png)


![1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE](/img/structure/B4291602.png)
![N-(3,4-difluorophenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B4291609.png)
![2-(ADAMANTANE-1-AMIDO)-6-TERT-BUTYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4291613.png)
![2-[4-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)PHENOXY]ACETIC ACID](/img/structure/B4291617.png)
